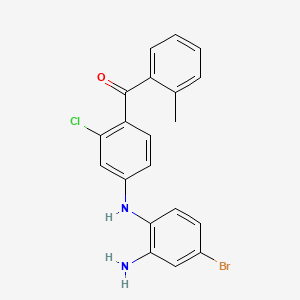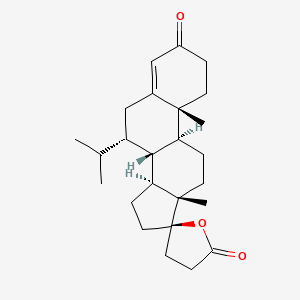
ZLJ-6
概要
説明
ZLJ-6 is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a common structure in many biologically active molecules, and a methanesulfonic acid group, which enhances its solubility and reactivity.
作用機序
Target of Action
ZLJ-6, also known as J-001354 or (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid, is primarily targeted at Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These are key enzymes involved in the inflammatory response, playing pivotal roles in leukocyte recruitment and infiltration .
Mode of Action
This compound acts as a potent inhibitor of COX-2 and 5-LOX. Its anti-inflammatory effects have been found to be independent of these primary targets . Instead, it has been observed to decrease TNF-α-induced monocyte-endothelial interactions and attenuate the expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cytoadhesion molecule-1 (VCAM-1) on TNF-α-induced human umbilical vein endothelial cells (HUVECs) .
Biochemical Pathways
The anti-inflammatory effects of this compound are mediated by the NF-κB signaling pathway rather than its primary pharmacological targets COX-2 or 5-LOX . This compound attenuates TNF-α-induced nuclear translocation of NF-κB, IκB phosphorylation, IκB kinase β (IKKβ) activity, and subsequent NF-κB-DNA complex formation .
Result of Action
This compound potently inhibits TNF-α-induced monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) . In atherosclerosis models, this compound has been shown to decrease aortic plaque with a striking reduction in plaque macrophages and an increase in collagen content .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZLJ-6 typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino and methyl groups, followed by the attachment of the 4-methylsulfonylphenyl group through condensation reactions. The final step includes the addition of methanesulfonic acid to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
ZLJ-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
ZLJ-6 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a benzene ring and functional groups that can be compared for reactivity and applications.
Uniqueness
ZLJ-6 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonic acid group enhances solubility, making it more versatile in various applications compared to similar compounds.
特性
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?
A: this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, this compound effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions this compound as a potentially valuable therapeutic agent for inflammatory conditions.
Q2: What evidence supports the anti-inflammatory effects of this compound in cellular models?
A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of this compound. [] Treatment with this compound resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, this compound downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []
Q3: Has this compound demonstrated efficacy in any in vivo models of disease?
A: Research indicates that this compound exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of this compound led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of this compound in conditions involving ischemic injury.
Q4: Does this compound exert its effects solely through COX/5-LOX inhibition?
A: Interestingly, research suggests that this compound might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that this compound attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)





![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)







